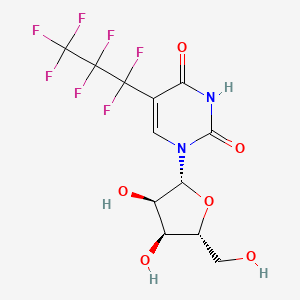

17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/'-acetoxy-2/'-butenoate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 17α-Ethynyl-4-estrene-3,17-diol diacetate, showcases the chemical pathways utilized to create these potent molecules. These compounds are synthesized through reactions that modify the steroid nucleus, introducing functional groups that significantly alter their biological activity (Elton & Nutting, 1961). Moreover, ethynylation of steroids, as seen in the synthesis of lynestrenol-16-3H, highlights a crucial step in creating these substances, offering a method to introduce the ethynyl group at specific positions on the steroid framework (Broese et al., 1975).

Molecular Structure Analysis

The molecular structure of such compounds plays a critical role in their function. Modifications to the steroid nucleus, such as the addition of ethynyl groups, influence the interaction of these molecules with biological receptors. The structure-activity relationship is fundamental in understanding how these modifications impact their efficacy and specificity toward certain biological pathways.

Chemical Reactions and Properties

Chemical reactions involving these compounds, including ethynylation, acetylation, and others, determine their final properties and potential applications. For instance, the reaction conditions for the synthesis of related steroids like norethindrone and ethynyl-estradiol involve precise control over reactants and conditions to achieve the desired modifications (Pasqualini et al., 1975).

Applications De Recherche Scientifique

Hormonal Effects and Potency

- 17α-Ethynyl-4-estrene-3,17-diol diacetate (EED) has been found to exert unique hormonal effects. It is more potent than progesterone in stimulating the proliferation of the uterine epithelium in rabbits and can inhibit this progestational response. EED also shows estrogenic properties in specific assays but can act as an estrogen-antagonist when administered with estrone, suggesting its diverse hormonal influences at varying dose levels (Elton & Nutting, 1961).

Synthesis and Chemical Analysis

- Research has focused on the synthesis of derivatives like 3β-Hydroxyestr-4-en-17-one, vital in preparing potent progestins including 17α-ethynylestr-4-ene-3β, 17β-diol diacetate (XIV), highlighting its importance in pharmaceutical synthesis (Klimstra & Colton, 1967).

- The impurity profile of ethynodiol diacetate has been studied using HPLC/UV/MS methods, leading to the identification of specific isomers and impurities, which is crucial for quality control in pharmaceutical production (Babják, Balogh, Gazdag, & Görög, 2002).

Metabolic Studies and Impurity Profiling

- In metabolic studies, human plasma metabolites of ethynodiol diacetate were identified after oral administration, providing insights into its pharmacokinetics and potential therapeutic applications (Cook et al., 1973).

- The combination of HPLC and NMR spectroscopy has been instrumental in the impurity profiling of drugs like ethynodiol diacetate, crucial for ensuring drug purity and safety (Görög, Balogh, & Gazdag, 1991).

Potential in Contraceptive Development

- Ethynodiol diacetate, including its metabolites, has been studied for its potent progestin and oral inhibitor properties in ovulation, indicating its potential use in contraceptive applications (Pincus, García, Paniagua, & Shepard, 1962).

Propriétés

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-3-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] (Z)-3-acetyloxybut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O6/c1-6-28(34-26(31)15-17(2)32-18(3)29)14-12-25-24-9-7-20-16-21(33-19(4)30)8-10-22(20)23(24)11-13-27(25,28)5/h1,15-16,21-25H,7-14H2,2-5H3/b17-15-/t21-,22-,23+,24+,25-,27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLLMPFMXAPFRE-CEUBYHBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(CCC34)OC(=O)C)C)C#C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@H]34)OC(=O)C)C)C#C)/OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142154-46-9 |

Source

|

| Record name | 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142154469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.